molecular formula C10H8O2 B190331 7-Methylcoumarin CAS No. 2445-83-2

7-Methylcoumarin

Cat. No.: B190331
CAS No.: 2445-83-2
M. Wt: 160.17 g/mol
InChI Key: DLHXRDUXNVEIEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methylcoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. It is characterized by a benzene ring fused to an α-pyrone ring with a methyl group at the 7th position. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

7-Methylcoumarin, like other coumarins, is a secondary metabolite made up of benzene and α-pyrone rings fused together . It has been found to have strong hepatoprotective activity .

Mode of Action

Coumarins are known to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and ph detection . This suggests that this compound may interact with its targets through similar mechanisms.

Biochemical Pathways

Coumarins, including this compound, are involved in various biochemical pathways. They are known to be metabolized in plants and undergo a conjugation reaction catalyzed by specific enzymes known as UDP-glucuronosyltransferases in the liver . The addition of a glucuronic acid molecule to 7-hydroxycoumarin forms a more water-soluble compound, which is readily excreted from the body in urine .

Pharmacokinetics

The metabolism of coumarins in general involves the addition of a glucuronic acid molecule to form a more water-soluble compound, which is readily excreted from the body in urine . This suggests that this compound may have similar ADME properties.

Result of Action

Coumarins are known to have numerous biological and therapeutic properties, potentially treating various ailments, including cancer, metabolic, and degenerative disorders . They also play a key role in fluorescent labeling of biomolecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, coumarin derivatives can be incorporated into polymeric matrices to detect specific environmental factors, such as metal ions, solvent polarity, or the presence of specific analytes . The polymer-based host and the target species interact to induce changes in the fluorescence properties of the coumarin probe, providing a way to sense and monitor environmental changes .

Biochemical Analysis

Biochemical Properties

7-Methylcoumarin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves UDP-glucuronosyltransferases, which catalyze the conjugation of this compound with glucuronic acid, enhancing its solubility and facilitating its excretion . Additionally, this compound can act as a fluorescent probe, binding to specific proteins and enzymes, thereby aiding in the detection and analysis of these biomolecules .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling cascades . Moreover, it can affect the expression of genes involved in oxidative stress response, apoptosis, and cell proliferation . These effects highlight the potential of this compound as a therapeutic agent in treating diseases associated with dysregulated cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. It can bind to specific enzymes, inhibiting or activating their activity. For example, this compound has been shown to inhibit the activity of myosin light chain kinase, leading to changes in cellular contractility and motility . Additionally, it can interact with transcription factors, influencing gene expression and cellular responses . These molecular interactions underpin the diverse biological activities of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes and reactive oxygen species . Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, indicating its potential for sustained biological effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At high doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage of this compound for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary metabolic pathways involves its hydroxylation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion . The metabolic pathways of this compound play a crucial role in determining its pharmacokinetics and biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, this compound can be transported across cell membranes by organic anion transporters, influencing its cellular uptake and distribution . Additionally, binding proteins, such as albumin, can facilitate the systemic distribution of this compound, affecting its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylcoumarin typically involves the Pechmann condensation reaction. This reaction is carried out by reacting resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually involve heating the mixture to around 100°C under reflux .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of green solvents and catalysts is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 7-Methylcoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound .

Comparison with Similar Compounds

Uniqueness: 7-Methylcoumarin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorescence properties and ability to undergo various chemical reactions make it a valuable compound in research and industrial applications .

Properties

IUPAC Name

7-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-7-2-3-8-4-5-10(11)12-9(8)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHXRDUXNVEIEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062424
Record name 2H-1-Benzopyran-2-one, 7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2445-83-2
Record name 7-Methylcoumarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2445-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methylcoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methylcoumarin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19511
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-1-Benzopyran-2-one, 7-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2H-1-Benzopyran-2-one, 7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methylcoumarin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.727
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-METHYLCOUMARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCN83T03QU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methylcoumarin
Reactant of Route 2
Reactant of Route 2
7-Methylcoumarin
Reactant of Route 3
Reactant of Route 3
7-Methylcoumarin
Reactant of Route 4
Reactant of Route 4
7-Methylcoumarin
Reactant of Route 5
Reactant of Route 5
7-Methylcoumarin
Reactant of Route 6
Reactant of Route 6
7-Methylcoumarin
Customer
Q & A

Q1: Does 7-Methylcoumarin exhibit any specific biological activity?

A1: Yes, research suggests that this compound exhibits several biological activities. For example, it demonstrates potential as an antimitotic agent, inhibiting cell proliferation in Allium sativum promeristem. [] Additionally, it shows promise as a pigmentation stimulator by increasing melanin synthesis in B16F10 murine melanoma cells. []

Q2: How does this compound affect melanin synthesis?

A2: 6-Methylcoumarin, a closely related analog, has been shown to increase melanin synthesis by affecting several signaling pathways in B16F10 cells. It increases p38, JNK, and PKA phosphorylation while decreasing phosphorylated ERK, Akt, and CREB expressions. It also activates GSK3β and β-catenin phosphorylation, reducing β-catenin protein levels. [] While this compound wasn't specifically studied in this context, its structural similarity to 6-Methylcoumarin suggests a potential for similar effects on melanogenesis.

Q3: Does this compound interact with cytochrome P450 enzymes?

A3: Yes, this compound is a high-affinity inhibitor of cytochrome P450 2A5 (CYP2A5), a key enzyme involved in the metabolism of various compounds, including the carcinogen aflatoxin B1. []

Q4: Can this compound's inhibition of CYP2A5 be used therapeutically?

A4: Potentially. Studies have shown that this compound and other high-affinity CYP2A5 inhibitors can block the toxicity of aflatoxin B1 in recombinant yeast expressing the enzyme. This suggests that CYP2A5 inhibitors like this compound could be explored for their potential in mitigating aflatoxin B1-induced toxicity. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C10H8O2, and its molecular weight is 160.17 g/mol.

Q6: Are there any spectroscopic studies on this compound?

A6: Yes, several studies have investigated the spectroscopic properties of this compound. Vibrational (FT-IR and FT-Raman) and NMR spectroscopic analyses, along with quantum chemical investigations, have been conducted to understand its structural features. [, ]

Q7: Have computational methods been applied to study this compound?

A9: Yes, computational chemistry and modeling techniques have been employed. Molecular docking and dynamics simulations were used to analyze the binding interactions of this compound within the active sites of CYP2A enzymes. [] Additionally, DFT calculations were used to correlate its molecular structure with its potential corrosion inhibition properties. []

Q8: How do structural modifications of this compound affect its biological activity?

A10: Research indicates that structural changes significantly influence its activity. For instance, the presence of a lactone ring, as seen in 5- or 6-position substituted gamma- and delta-lactones, dramatically increases the inhibitory potency towards mouse CYP2A5 compared to human CYP2A6. Conversely, removing the lactone ring reduces this difference in inhibitory activity. [] This suggests that the lactone moiety plays a crucial role in its interaction with CYP2A5.

Q9: Are there other structural modifications that affect its activity?

A11: Yes, the position of substituents on the coumarin scaffold influences its sensitizing capacity. Coumarins with a catecholic disubstitution in the benzene ring, such as esculetin and 4-methylesculetin, display a higher sensitizing potential compared to this compound, which lacks this substitution pattern. This difference is attributed to the ability of catecholic coumarins to form ortho-quinones under oxidizing conditions, potentially leading to allergic reactions. []

Q10: What is known about the stability and formulation of this compound?

A12: While specific stability data is limited in the provided research, its incorporation into cosmetic products suggests some stability under typical cosmetic formulation conditions. [] Further studies are needed to determine its stability profile under various environmental conditions and to develop optimal formulations for enhanced stability, solubility, and bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.